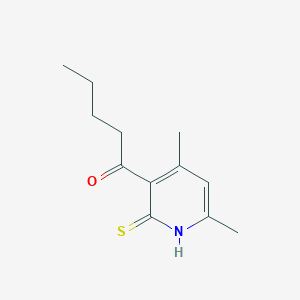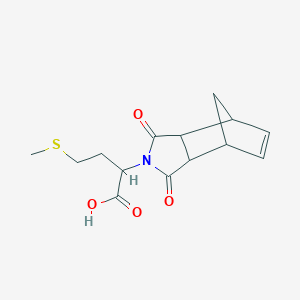acetic acid](/img/structure/B5168425.png)
[(4,5-diphenyl-1,3-oxazol-2-yl)thio](phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,5-diphenyl-1,3-oxazol-2-yl)thio](phenyl)acetic acid, commonly known as DOTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DOTPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
DOTPA has been shown to exhibit various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor kappa b (NF-κB) signaling pathway. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DOTPA in lab experiments is its high stability and low toxicity. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, its limited solubility in water can pose a challenge in certain applications.
Orientations Futures
There are several potential future directions for the research on DOTPA. One area of interest is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another potential application is in the field of organic electronics, where it can be used to improve the performance of OLEDs and solar cells. Additionally, further studies are needed to fully understand the mechanism of action of DOTPA and its potential applications in other fields.
Conclusion:
In conclusion, DOTPA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its excellent thermal stability, high fluorescence quantum yield, and strong electron-accepting properties make it a promising material for organic electronics, while its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Méthodes De Synthèse
DOTPA can be synthesized through a multi-step process involving the reaction of 2-mercaptoaniline with benzaldehyde, followed by the reaction of the resulting product with 2-phenylacetyl chloride. The final product is obtained through acid-catalyzed cyclization of the intermediate.
Applications De Recherche Scientifique
DOTPA has been extensively studied for its potential applications in various fields, including organic electronics, photonics, and medicinal chemistry. It has been found to exhibit excellent thermal stability, high fluorescence quantum yield, and strong electron-accepting properties, making it a promising material for organic light-emitting diodes (OLEDs) and solar cells.
Propriétés
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3S/c25-22(26)21(18-14-8-3-9-15-18)28-23-24-19(16-10-4-1-5-11-16)20(27-23)17-12-6-2-7-13-17/h1-15,21H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUROLTYKJSAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)


![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)

![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)

![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)
